1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine
Description
1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine is a Boc-protected piperidine derivative featuring a 3-(trifluoromethyl)phenylamino substituent at the 4-position of the piperidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling controlled functionalization during synthetic processes . This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly for serotonin receptor modulators and kinase inhibitors . Its trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it valuable in drug discovery .
Properties
IUPAC Name |
tert-butyl 4-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-7-13(8-10-22)21-14-6-4-5-12(11-14)17(18,19)20/h4-6,11,13,21H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXSGRNDXGVFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395532 | |
| Record name | 12P-571S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477864-09-8 | |
| Record name | 12P-571S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperidine Nitrogen
The Boc group is introduced to protect the piperidine nitrogen, facilitating subsequent reactions without unwanted side reactions at the amine site.
- Reagents: Di-tert-butyl dicarbonate (Boc2O) is used as the Boc source.
- Conditions: The reaction is typically carried out in the presence of a base such as triethylamine at room temperature.
- Procedure: For example, 4-piperidinecarboxamide or 4-piperidyl urea is reacted with Boc2O in aqueous or organic solvent with stirring for 8–10 hours, followed by pH adjustment, extraction, drying, and crystallization to isolate the Boc-protected intermediate with high purity (>95%) and good yield (~75%).
Introduction of the 3-Trifluoromethyl-Phenylamino Group
The 3-trifluoromethyl-phenylamino substituent is introduced via nucleophilic substitution or reductive amination:
- Nucleophilic Substitution: Reaction of 3-aminobenzotrifluoride with a suitable 4-substituted piperidine intermediate (e.g., 4-chloropiperidine or 4-piperidone derivatives) under basic conditions leads to the formation of the desired C-N bond.
- Reductive Amination: Alternatively, condensation of N-Boc-4-piperidone with 3-aminobenzotrifluoride followed by reduction can yield the target compound.
- Reaction Conditions: These reactions are typically performed in organic solvents under controlled temperature to optimize yield and selectivity.
Purification and Crystallization
After synthesis, the product is purified by extraction, drying, concentration, and crystallization at low temperatures (0–5 °C) to obtain white crystalline solids with high purity (>98%) suitable for pharmaceutical intermediate use.
Industrial Scale Considerations
- Continuous Flow Reactors: For industrial production, continuous flow systems are employed to enhance reaction control, reproducibility, and scalability.
- Optimization: Reaction parameters such as temperature, pH, reagent stoichiometry, and solvent choice are optimized to maximize yield and purity while minimizing waste and cost.
- Environmental Impact: Methods emphasize mild reaction conditions and reduced generation of hazardous waste, aligning with green chemistry principles.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Boc Protection of Piperidine | 4-piperidyl urea + Boc2O + triethylamine, RT, 8–10 h | 75 | >95 | Aqueous or organic solvent, crystallization at 0–2 °C |
| Introduction of 3-CF3-PhNH | 3-aminobenzotrifluoride + 4-chloropiperidine, base, organic solvent | 60–80 | >98 | Nucleophilic substitution or reductive amination |
| Purification | Extraction, drying, concentration, low-temp crystallization | — | >98 | Ensures pharmaceutical-grade purity |
Research Findings and Notes
- The Boc protection step is critical for controlling reactivity and improving the selectivity of subsequent amination reactions.
- The trifluoromethyl group on the phenyl ring enhances the compound’s chemical stability and biological activity, making the synthesis of this moiety a key focus.
- The use of triethylamine as a base in Boc protection and nucleophilic substitution steps is common due to its mildness and efficiency.
- Bromine-mediated transformations and sodium hydroxide solutions have been reported for related piperidine derivatives, indicating alternative oxidative or substitution pathways that may be adapted for this compound.
- Industrial methods prioritize high yield (up to 80%) and purity (>98%) with environmentally friendly processes, including solvent recycling and waste minimization.
Chemical Reactions Analysis
1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace the trifluoromethyl-phenylamino group with other functional groups, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine has been investigated for its potential as a building block in the synthesis of biologically active compounds. Notably, it may serve as a precursor for the development of:
- G-Secretase Inhibitors : These compounds are crucial in Alzheimer's disease research, targeting the enzymatic pathways involved in amyloid-beta peptide production .
- Receptor Antagonists : The compound's structure allows it to interact with various receptors, including those involved in pain modulation and neurotransmission pathways .
Interaction Studies
Research indicates that this compound may interact with specific receptors or enzymes, which could elucidate its mechanism of action in biological systems. Preliminary studies suggest potential binding affinities that warrant further investigation to confirm efficacy.
Case Study 1: Synthesis of Novel Compounds
In one study, researchers synthesized several derivatives of piperidine, including this compound, to evaluate their biological activities. The results demonstrated that modifications to the piperidine core significantly influenced the compounds' pharmacological profiles, particularly their receptor binding affinities and biological activities .
Case Study 2: Analgesic Activity
Another study focused on the analgesic properties of compounds related to this compound. The findings indicated that certain derivatives exhibited potent analgesic effects in animal models, suggesting potential therapeutic applications in pain management .
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl-phenylamino group is known to enhance the compound’s binding affinity and selectivity towards these targets. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions during biological assays.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine with related Boc-protected piperidine derivatives:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound increases electron-withdrawing effects compared to halogens (Br, F), enhancing resistance to oxidative metabolism .
- Steric Effects: Substituents like cyano (-CN) introduce steric hindrance, altering reactivity in nucleophilic substitutions compared to amino groups .
- Regulatory Status: Compounds like N-Boc-norfentanyl are monitored due to their role in illicit opioid synthesis, whereas trifluoromethyl derivatives are more common in legitimate pharmaceutical research .
Biological Activity
1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a trifluoromethyl phenyl group and a Boc (tert-butyloxycarbonyl) protecting group. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant inhibitory effects on MDA-MB-231 (a triple-negative breast cancer cell line) with an IC50 value of approximately 0.126 μM, indicating potent anticancer activity compared to standard treatments like 5-Fluorouracil (5-FU) .
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| MDA-MB-231 | 0.126 | More potent than 5-FU (17.02 μM) |
| MCF10A | 2.40 | Non-cancerous control |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. It is believed to induce apoptosis and inhibit key signaling pathways associated with cell survival and proliferation. Notably, it affects matrix metalloproteinases (MMPs), which play a role in tumor metastasis .
Case Studies
- In Vivo Studies : In a murine model, treatment with this compound significantly reduced lung metastasis in mice inoculated with MDA-MB-231 cells. The compound was administered over a period of 30 days, leading to a marked decrease in metastatic nodules compared to untreated controls .
- Pharmacokinetics : The pharmacokinetic profile of the compound showed favorable oral bioavailability (F) of 31.8% and clearance rates that suggest efficient metabolism without acute toxicity at doses up to 2000 mg/kg in animal models .
Comparative Analysis
When compared with similar compounds, such as other piperidine derivatives with varying substituents, this compound exhibits unique properties that enhance its biological efficacy:
| Compound | Activity Profile |
|---|---|
| This compound | Potent anticancer activity; inhibits MMPs |
| N,N-Dibenzylpent-4-en-1-amine | Antimicrobial properties; less potent against cancer cells |
| Other Piperidine Derivatives | Varied efficacy; often less selective than the trifluoromethyl variant |
Q & A
Q. Methodological Answer :
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent Boc group hydrolysis .
- Solubility : Dissolve in anhydrous DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent deprotection.
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products include 4-(3-trifluoromethyl-phenylamino)-piperidine (Boc-deprotected) .
Advanced: How to design pharmacological studies to evaluate its opioid receptor interactions?
Methodological Answer :
Given structural similarity to opioid precursors (e.g., 4-anilinopiperidines):
- In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with μ-opioid receptor (MOR) active sites. Focus on the trifluoromethyl group’s hydrophobic interactions .
- In Vitro Binding Assays :
- Radioligand Displacement : Use [³H]-DAMGO (MOR agonist) in HEK293 cells expressing human MOR. Calculate IC₅₀ via nonlinear regression .
- Functional Assays : Measure cAMP inhibition (Gi-coupled MOR signaling) using HitHunter® cAMP XS+ kits.
- Negative Controls : Include naloxone (antagonist) and assess off-target effects on δ/κ-opioid receptors .
Advanced: How to address discrepancies in biological activity between synthetic batches?
Methodological Answer :
Batch variability may stem from residual Pd catalysts or enantiomeric impurities. Mitigation steps:
- Residual Metal Analysis : Use ICP-MS to quantify Pd levels (<10 ppm acceptable). Treat with SiliaMetS® scavengers if necessary.
- Chiral Purity : For stereosensitive targets, confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
- Bioactivity Correlation : Compare EC₅₀ values across batches using dose-response curves. Statistically analyze via ANOVA with Tukey post-hoc tests .
Basic: What analytical techniques are critical for confirming the trifluoromethyl group’s integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
